molecular formula C22H24Cl2F3N3O3 B15126756 2-methyl-1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-6-morpholin-4-ylbenzimidazole-4-carboxylic acid;dihydrochloride

2-methyl-1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-6-morpholin-4-ylbenzimidazole-4-carboxylic acid;dihydrochloride

Cat. No.: B15126756
M. Wt: 506.3 g/mol
InChI Key: VDEKRYFLVUQCDF-UHFFFAOYSA-N
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Description

2-methyl-1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-6-morpholin-4-ylbenzimidazole-4-carboxylic acid;dihydrochloride is a complex organic compound with significant potential in various scientific fields. This compound features a benzimidazole core, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 2-methyl-1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-6-morpholin-4-ylbenzimidazole-4-carboxylic acid;dihydrochloride involves multiple steps. One common method includes the reaction of 2-methyl-3-(trifluoromethyl)benzyl chloride with 6-morpholin-4-ylbenzimidazole-4-carboxylic acid under basic conditions. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate, followed by purification through recrystallization .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-methyl-1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-6-morpholin-4-ylbenzimidazole-4-carboxylic acid;dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It binds to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of enzymes involved in viral replication or cancer cell proliferation, thereby exerting its antiviral or anticancer effects .

Comparison with Similar Compounds

Similar compounds include other benzimidazole derivatives, such as:

The unique combination of functional groups in 2-methyl-1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-6-morpholin-4-ylbenzimidazole-4-carboxylic acid;dihydrochloride contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H24Cl2F3N3O3

Molecular Weight

506.3 g/mol

IUPAC Name

2-methyl-1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-6-morpholin-4-ylbenzimidazole-4-carboxylic acid;dihydrochloride

InChI

InChI=1S/C22H22F3N3O3.2ClH/c1-13-15(4-3-5-18(13)22(23,24)25)12-28-14(2)26-20-17(21(29)30)10-16(11-19(20)28)27-6-8-31-9-7-27;;/h3-5,10-11H,6-9,12H2,1-2H3,(H,29,30);2*1H

InChI Key

VDEKRYFLVUQCDF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1C(F)(F)F)CN2C(=NC3=C(C=C(C=C32)N4CCOCC4)C(=O)O)C.Cl.Cl

Origin of Product

United States

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